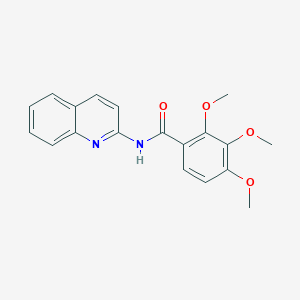![molecular formula C22H24N2O3 B4403034 3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4403034.png)
3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
描述
3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, also known as ALLO-1, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide acts as a positive allosteric modulator of the GABAA receptor by binding to a specific site on the receptor. This binding enhances the activity of the receptor by increasing the affinity of the receptor for GABA, the neurotransmitter that activates the receptor. This leads to increased inhibition of neuronal activity, which can have beneficial effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased GABAergic neurotransmission, enhanced synaptic plasticity, and reduced excitotoxicity. These effects have been shown to be beneficial in various neurological disorders, including anxiety, depression, and epilepsy.
实验室实验的优点和局限性
3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is a highly selective and potent modulator of the GABAA receptor, which can lead to more precise and specific effects in experiments. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on 3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is to explore its potential applications in other neurological disorders, including schizophrenia and Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, further research is needed to understand the long-term effects of this compound and its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis has been achieved using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. There are several potential future directions for research on this compound, which could lead to further understanding of its potential applications in neurological disorders and its potential for clinical use.
科学研究应用
3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This modulation can enhance the activity of the GABAA receptor, leading to increased inhibition of neuronal activity. This effect has been shown to be beneficial in various neurological disorders, including anxiety, depression, and epilepsy.
属性
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-15-27-18-10-8-9-17(16-18)21(25)23-20-12-5-4-11-19(20)22(26)24-13-6-3-7-14-24/h2,4-5,8-12,16H,1,3,6-7,13-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKUFJDFLFZOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-bis[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B4402967.png)
![N-{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4402981.png)
![5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid](/img/structure/B4402982.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4402987.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4402993.png)

![2-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4403021.png)

![1-{4-methoxy-3-[(4-methyl-3-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B4403029.png)
![methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate](/img/structure/B4403030.png)
![methyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4403035.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4403041.png)
![N-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]propan-2-amine hydrochloride](/img/structure/B4403046.png)